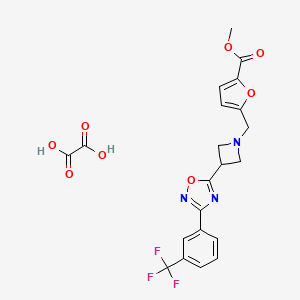![molecular formula C13H17NO4 B2520394 Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate CAS No. 900019-91-2](/img/structure/B2520394.png)
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate is a compound that can be associated with a class of substances that have potential biological activity. While the specific compound is not directly mentioned in the provided papers, the general structure suggests it could be related to intermediates for the synthesis of biologically active compounds, such as ACE inhibitors . The presence of an amino group and a hydroxyphenyl structure within the compound indicates that it may interact with biological systems through various mechanisms, including hydrogen bonding and potential enzymatic inhibition.
Synthesis Analysis
The synthesis of related compounds often involves the acylation of substituted benzenes, as seen in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates using Friedel–Crafts acylation . This method could potentially be adapted for the synthesis of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate by choosing appropriate starting materials and reaction conditions. The synthesis of similar compounds, such as those containing oxadiazole rings, also involves the reaction of methyl (2-hydroxyphenyl)acetate with other reagents, indicating that the hydroxyphenyl acetate moiety is a versatile building block for more complex structures .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate often features significant conformational aspects, as seen in the crystal structures of related compounds. For instance, the dihedral angles between rings and the presence of intramolecular hydrogen bonds can influence the overall shape and reactivity of the molecule . These structural details are crucial for understanding how the compound might interact with biological targets.
Chemical Reactions Analysis
Compounds with similar structures to Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate can participate in a variety of chemical reactions. For example, the presence of an oxadiazole ring in related compounds suggests potential reactivity with nucleophiles or electrophiles at different positions of the ring . The amino group in the butyrylamino moiety could also be involved in reactions such as acylation or amidation, which are common in the modification of pharmaceutical compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate would likely be influenced by its functional groups. The hydroxyphenyl group could contribute to the compound's solubility in polar solvents, while the butyrylamino group might affect its boiling point and melting point. The presence of these groups also suggests the potential for hydrogen bonding, which could influence the compound's stability and reactivity. The related compounds synthesized in the papers provided show a range of interactions in their crystal structures, such as hydrogen bonding and π-π interactions, which are important for the solid-state properties of the compounds .
Applications De Recherche Scientifique
Photocatalytic Degradation
- Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate has been investigated in the context of photocatalytic degradation, particularly in relation to pharmaceutical agents like salbutamol. Photocatalysis using titanium dioxide under solar irradiation is a key method for drug decomposition and the assessment of mineralization and toxicity (Sakkas et al., 2007).
Anticancer Drug Synthesis
- This compound is also relevant in the synthesis of anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes have shown potential as anticancer agents, and Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate plays a role in these compounds (Basu Baul et al., 2009).
Anti-Inflammatory Drug Development
- Synthesis and evaluation of anti-inflammatory drugs have utilized derivatives of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate, particularly in the context of 1,2,4 Triazole derivatives (Virmani & Hussain, 2014).
Natural Product Isolation
- It's also important in the isolation of natural products from organisms like Curvularia lunata, where derivatives of Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate have been identified (Varma et al., 2006).
Hydrogel Carrier for Vitamins and Drugs
- In pharmaceutical formulations, this compound has been explored as a component of hydrogelators for the entrapment and release of vitamin B12 and the anticancer drug doxorubicin (Guchhait et al., 2021).
Crystal Structure Analysis
- The crystal structure of related compounds, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, has been determined to understand their chemical properties better (Lee et al., 2017).
Antibacterial Activity
- Research on novel 4‐Oxo‐1,3‐thiazolidines, 2‐Oxoazetidines, and 5‐Oxoimidazolines, including methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates, has demonstrated antibacterial activity against various microbes (Desai et al., 2001).
Propriétés
IUPAC Name |
methyl 2-[3-(butanoylamino)-4-hydroxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-12(16)14-10-7-9(5-6-11(10)15)8-13(17)18-2/h5-7,15H,3-4,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSLEDNSGRLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)
![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

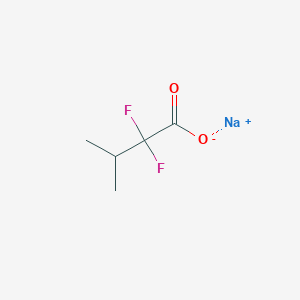
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)
![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)
![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)
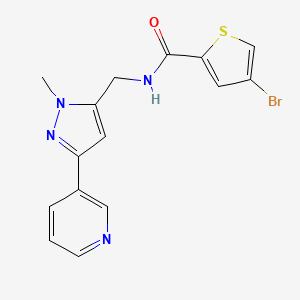
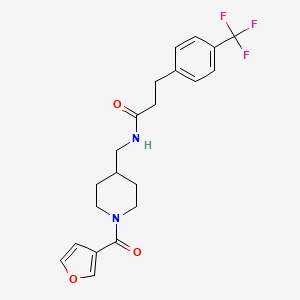

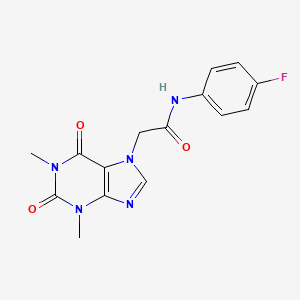
![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

